甲基酒石酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

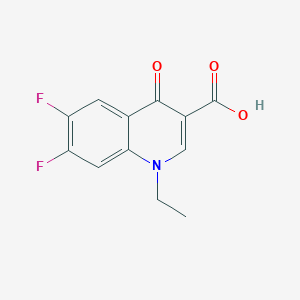

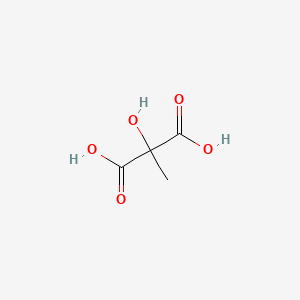

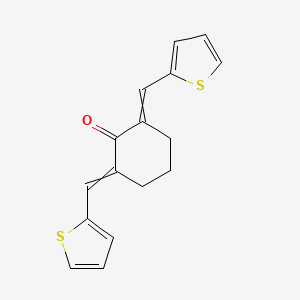

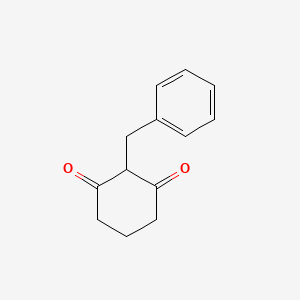

Methyltartronic acid, also known as 2-Methyltartronic acid, is an organic compound with the molecular formula C4H6O5 . It has an average mass of 134.087 Da and a monoisotopic mass of 134.021530 Da .

Molecular Structure Analysis

The molecular structure of Methyltartronic acid consists of 4 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Methyltartronic acid has a density of 1.6±0.1 g/cm3, a boiling point of 404.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.8±6.0 kJ/mol and a flash point of 212.8±21.1 °C . The index of refraction is 1.532, and the molar refractivity is 25.2±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学研究应用

合成和化学性质

甲基酒石酸(2-羟基-2-甲基丙二酸)已通过甲基丙烯酸经 α-甲基甘油酸的两步简单方法合成。该工艺在水性介质中使用过氧化氢和氧作为氧化剂,使用钨酸和负载在碳上的钯作为催化剂 (An, D'aloisio, & Venturello, 1992)。

蒸气压研究

对甲基酒石酸等有机化合物的蒸气压的研究对于理解二次有机气溶胶的形成和归宿至关重要。测量表明,甲基酒石酸的蒸气压明显低于先前报道的,这会影响气溶胶行为的建模和预测 (Huisman 等人,2013 年)。

质谱和分析应用

甲基酒石酸已使用气相色谱-质谱法作为三甲基甲硅烷基衍生物进行研究。这项研究提供了对羟基二羧酸的鉴定和结构分析的见解,这对于化学分析和研究至关重要 (Petersson, 1972)。

大气化学

甲基酒石酸被确认为大气研究中老化异戊二烯气溶胶的高氧分子 (HOM) 示踪剂。了解其在不同条件下异戊二烯的光氧化和臭氧化中的作用对于大气化学和环境研究至关重要 (Jaoui 等人,2019 年)。

环境应用

已经探索了甲基酒石酸和相关化合物用于染料和污染物生物吸附的能力。例如,酒石酸改性麦麸显示出从水溶液中去除甲基蓝的有效性,突出了潜在的环境和废水处理应用 (Yao, Lai, & Shi, 2012)。

作用机制

Methyltartronic acid, also known as DL-Methyltartronic acid, is a chemical compound with the molecular formula C4H6O5 . The mechanism of action of Methyltartronic acid involves several aspects, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Result of Action

It has been suggested that the compound may have antioxidant activity . .

生化分析

Biochemical Properties

Malonic acid participates in various biochemical reactions, particularly in the tricarboxylic acid cycle

Cellular Effects

Changes in cellular acidity can significantly affect cell membrane properties Given that Methyltartronic acid is an acid, it might influence cellular processes through pH-dependent mechanisms

Molecular Mechanism

As a related compound, malonic acid is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . It’s possible that Methyltartronic acid might have similar inhibitory effects on this or other enzymes, but this hypothesis requires experimental validation.

Metabolic Pathways

As a derivative of malonic acid, it might be involved in similar metabolic pathways, such as the tricarboxylic acid cycle

属性

| { "Design of the Synthesis Pathway": "Methyltartronic acid can be synthesized by the oxidation of meso-tartaric acid using potassium permanganate.", "Starting Materials": [ "meso-tartaric acid", "potassium permanganate", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "Dissolve 10 g of meso-tartaric acid in 100 mL of water.", "Add 5 g of sodium hydroxide to the solution and stir until dissolved.", "Add 5 g of potassium permanganate to the solution and stir for 30 minutes.", "Add 50 mL of methanol to the solution and stir for an additional 30 minutes.", "Filter the solution to remove any precipitate.", "Acidify the filtrate with hydrochloric acid to a pH of 2.", "Extract the solution with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyltartronic acid." ] } | |

| 595-48-2 | |

分子式 |

C4H6O5 |

分子量 |

134.09 g/mol |

IUPAC 名称 |

2,2-dihydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |

InChI 键 |

HVDFUVLFCQSGAK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)(C(=O)O)O |

规范 SMILES |

CC(=O)C(C(=O)O)(O)O |

| 595-98-2 595-48-2 |

|

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)